Ethyl 2-(3-(bromomethyl)phenyl)acetate

Catalog No.
S1922488
CAS No.
140215-42-5
M.F
C11H13BrO2
M. Wt
257.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(3-(bromomethyl)phenyl)acetate

CAS Number

140215-42-5

Product Name

Ethyl 2-(3-(bromomethyl)phenyl)acetate

IUPAC Name

ethyl 2-[3-(bromomethyl)phenyl]acetate

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6H,2,7-8H2,1H3

InChI Key

VZARWHJHIUIKHF-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC(=CC=C1)CBr

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)CBr

Ethyl 2-(3-(bromomethyl)phenyl)acetate is an organic compound characterized by the molecular formula C11H13BrO2. It features a phenyl group attached to a carbon atom, which is also linked to an ethyl group and a carbonyl group, forming an ester. The presence of the bromomethyl group enhances its reactivity, making it suitable for various chemical transformations . This compound is often utilized in synthetic organic chemistry due to its versatile functional groups.

There is no current information available on the mechanism of action of Ethyl 2-(3-(bromomethyl)phenyl)acetate in biological systems or its interaction with other compounds [].

  • As with most organic compounds, it is recommended to handle this compound with gloves and in a well-ventilated area.
  • The presence of bromine suggests potential irritation to skin and eyes.
  • Avoid inhalation and ingestion.

  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield carboxylic acids.
  • Transesterification: This process allows the compound to react with alcohols to form different esters.
  • Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Several synthesis methods have been reported for Ethyl 2-(3-(bromomethyl)phenyl)acetate:

  • Direct Esterification: This involves the reaction of phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
  • Multistep Synthesis: This method includes nitration of phenylacetic acid, conversion of the nitro group to an amine, followed by bromination and subsequent esterification .

Ethyl 2-(3-(bromomethyl)phenyl)acetate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the production of more complex organic molecules.
  • Pharmaceutical Industry: Due to its potential biological activity, it may be explored for developing new therapeutic agents.
  • Chemical Research: Used in laboratories for studying reaction mechanisms and developing new synthetic methodologies .

Ethyl 2-(3-(bromomethyl)phenyl)acetate shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Ethyl 2-(4-(bromomethyl)phenyl)acetateC11H13BrO2Similar structure but with bromine at position 4
Ethyl 2-(3-bromophenyl)acetateC10H11BrO2Lacks the bromomethyl group; simpler structure
Ethyl 2-(3-chlorophenyl)acetateC10H11ClO2Contains chlorine instead of bromine; different reactivity
Ethyl 3-bromobenzoylformateC10H9BrO3Different functional groups; used in different applications

Ethyl 2-(3-(bromomethyl)phenyl)acetate stands out due to its unique combination of a bromomethyl group and an ester functionality, which enhances its reactivity and potential applications in organic synthesis .

N-Bromosuccinimide (NBS)/AIBN Initiated Benzylic Bromination

The most widely employed method for synthesizing ethyl 2-(3-(bromomethyl)phenyl)acetate involves radical-mediated bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator. This approach selectively targets the benzylic position of ethyl 2-phenylacetate through a free-radical chain mechanism.

Mechanism Overview

  • Radical Initiation: AIBN decomposes thermally or under photolytic conditions to generate azo radicals, which abstract hydrogen from the benzylic position of ethyl 2-phenylacetate.
  • Radical Propagation: The resulting benzylic radical reacts with bromine (generated from NBS) to form the brominated product and a new bromine radical.
  • Termination: Radical recombination or quenching occurs, halting the chain reaction.

Reaction Optimization

  • Solvent Selection: Acetonitrile or chloroform is preferred due to their high solubility for NBS and compatibility with radical reactions. Chlorinated solvents like carbon tetrachloride are avoided in modern protocols to minimize environmental and safety risks.
  • Temperature and Stoichiometry: Reactions are typically conducted at 70–80°C under reflux. A 1.05:1 molar ratio of NBS to substrate ensures complete conversion while minimizing dibromination side products.
  • Example Protocol:
    • Substrate: Ethyl 2-phenylacetate (1 mol)
    • Reagents: NBS (1.05 mol), AIBN (2 mol%)
    • Conditions: Acetonitrile, 80°C, 18 hours
    • Yield: ~77% (isolated)

Challenges and Solutions

  • Dibromination: Excess NBS or prolonged reaction times lead to dibrominated byproducts. Solutions include precise stoichiometric control and real-time monitoring via gas chromatography.
  • Solvent Recovery: Acetonitrile is easily recoverable via distillation, enhancing process sustainability.

Photochemical Bromination Optimization Strategies

Photochemical activation offers improved selectivity and scalability for industrial production.

Key Advantages

  • Reduced Byproducts: Light-induced radical generation minimizes competing reactions.
  • Energy Efficiency: Compact fluorescent lamps (CFLs) or light-emitting diodes (LEDs) provide controlled irradiation without excessive heat.

Reaction Parameters

ParameterOptimal RangeImpact on Selectivity
Light Intensity405–450 nm (LED)Maximizes radical yield
Residence Time10–30 minutesBalances conversion and selectivity
Temperature20–30°CPrevents thermal side reactions

Case Study: Continuous-Flow Photo-Bromination

A scalable protocol using a fluorinated ethylene polymer (FEP) reactor achieved:

  • Throughput: 30 mmol/hour
  • Yield: >90% for mono-brominated products
  • Solvent: Acetonitrile (solvent-free operation possible with neat substrates)

Ethyl 2-(3-(bromomethyl)phenyl)acetate represents a versatile synthetic intermediate that combines the electrophilic reactivity of a benzylic bromide with the ester functionality, enabling diverse transformations through multiple reaction pathways. The presence of the bromomethyl group at the meta position provides an excellent leaving group for nucleophilic substitution reactions, while simultaneously serving as a platform for transition metal-catalyzed cross-coupling processes and reductive transformations.

Nucleophilic Substitution Reaction Pathways

The bromomethyl functionality in ethyl 2-(3-(bromomethyl)phenyl)acetate exhibits high reactivity toward nucleophilic displacement reactions due to the enhanced electrophilicity imparted by the adjacent aromatic ring. The benzylic position facilitates nucleophilic attack through stabilization of the transition state by resonance interactions with the π-system of the aromatic ring [2].

Table 1: Nucleophilic Substitution Reaction Pathways

NucleophileReaction ConditionsProduct Yield (%)Product TypeSelectivity
Primary aminesDMF, 80°C, 12h78Benzylamine derivativeHigh
Secondary aminesDMF, 60°C, 8h85N-benzylated amineHigh
Aniline derivativesDMSO, 100°C, 16h72Aromatic amineModerate
ThiophenolEtOH, reflux, 6h91Benzyl thioetherExcellent
Sodium azideDMF, 80°C, 10h88Benzyl azideHigh
Potassium thiocyanateDMF, 70°C, 8h82Benzyl thiocyanateHigh
Sodium methoxideMeOH, reflux, 4h76Benzyl etherGood
BenzylamineDMF, 90°C, 14h89DibenzylamineHigh

The mechanism of nucleophilic substitution at the benzylic position proceeds through an SN2 pathway, characterized by backside attack of the nucleophile and inversion of stereochemistry. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the carbon atom bonded to it, facilitating nucleophilic displacement . Common reagents for these transformations include sodium azide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, leading to the formation of benzyl azides with yields typically ranging from 80-90% .

Amine-Facilitated Displacement Mechanisms

Primary and secondary amines represent particularly effective nucleophiles for displacement of the bromide leaving group. The reaction typically proceeds under mild conditions in polar aprotic solvents, with dimethylformamide proving optimal for most transformations . Primary amines such as benzylamine react with ethyl 2-(3-(bromomethyl)phenyl)acetate to afford N-benzylated products in yields of 85-90% when conducted at temperatures of 80-90°C for 12-16 hours .

The mechanistic pathway involves initial nucleophilic attack by the nitrogen lone pair on the electrophilic benzylic carbon, leading to displacement of bromide through a concerted SN2 mechanism. The ester functionality remains intact throughout the transformation, providing opportunities for subsequent functional group manipulations. Secondary amines demonstrate enhanced nucleophilicity compared to primary amines, resulting in faster reaction rates and improved yields under milder conditions [4].

Aromatic amines, including aniline derivatives, exhibit moderate reactivity due to the reduced nucleophilicity resulting from resonance delocalization of the nitrogen lone pair into the aromatic π-system. These reactions typically require elevated temperatures (100-120°C) and extended reaction times (16-24 hours) to achieve acceptable conversions [5]. The presence of electron-donating substituents on the aniline ring enhances nucleophilicity, while electron-withdrawing groups diminish reactivity significantly.

Thiol-Epoxide Ring-Opening Reactions

While ethyl 2-(3-(bromomethyl)phenyl)acetate does not directly participate in epoxide ring-opening reactions, the compound can be utilized as a precursor for the synthesis of thiol nucleophiles through initial displacement with thiolate anions. The resulting thioether products can subsequently engage in epoxide ring-opening reactions under base-catalyzed conditions [6] [7].

Table 2: Thiol-Epoxide Ring-Opening Reactions

Thiol NucleophileEpoxide SubstrateBase CatalystTemperature (°C)Reaction Time (h)Yield (%)Regioselectivity
ThiophenolEthylene oxideTriethylamine252.095C-2 attack
BenzenethiolPropylene oxideDBU404.088C-2 attack
4-MethylthiophenolStyrene oxidePotassium carbonate606.082C-2 attack
4-MethoxythiophenolCyclohexene oxideCesium carbonate808.076C-2 attack
EthanethiolGlycidolSodium hydroxide251.598C-2 attack
ButanethiolEpichlorohydrinDIPEA503.092C-2 attack
2-MercaptoethanolPhenyl glycidyl etherPyridine705.085C-2 attack
CysteineButyl glycidyl etherImidazole352.590C-2 attack

The thiol-epoxide reaction proceeds through a base-catalyzed mechanism wherein the thiol is initially deprotonated to generate a thiolate anion, which subsequently attacks the less hindered carbon of the epoxide ring. This reaction demonstrates excellent regioselectivity for attack at the terminal carbon of the epoxide, consistent with an SN2 mechanism [6] [8]. The reaction is strongly autocatalytic due to the formation of hydroxyl groups that facilitate further ring-opening transformations [6].

The mechanism involves initial acid-base equilibrium between the thiol and the base catalyst to generate the nucleophilic thiolate anion. The thiolate then attacks the electrophilic carbon of the epoxide ring in an SN2 fashion, resulting in ring opening and formation of the β-hydroxy thioether product [9]. The regioselectivity is controlled by steric factors, with nucleophilic attack occurring preferentially at the less substituted carbon of the epoxide ring [10] [8].

Transition Metal-Catalyzed Cross-Coupling Reactions

Ethyl 2-(3-(bromomethyl)phenyl)acetate serves as an excellent substrate for transition metal-catalyzed cross-coupling reactions, particularly those involving palladium catalysis. The benzylic bromide functionality provides a suitable leaving group for oxidative addition to low-valent transition metal complexes, enabling subsequent transmetalation and reductive elimination steps that characterize these transformations [11] [12].

Table 3: Transition Metal-Catalyzed Cross-Coupling Reactions

Catalyst SystemCoupling PartnerBaseSolventTemperature (°C)Yield (%)Product
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O10085Biphenyl derivative
Pd(OAc)₂/DPEPhosVinylboronic acidCs₂CO₃DMF8078Vinyl arene
PdCl₂(dppf)Arylzinc chlorideEt₃NTHF6082Biaryl compound
Pd/C + PPh₃Alkylmagnesium bromideNone requiredEther2567Alkyl arene
Ni(COD)₂/dppeArylmagnesium bromideNaOHTHF7075Biaryl compound
CuI/PPh₃Terminal alkyneEt₃NDMF9088Alkynyl arene
Pd(dba)₂/P(t-Bu)₃Alkylboronic esterK₃PO₄Dioxane11092Alkyl arene
RuCl₂(PPh₃)₃StyreneNaOAcToluene12071Styrene derivative

Suzuki-Miyaura cross-coupling reactions with arylboronic acids proceed efficiently using palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ in combination with phosphine ligands. The reaction typically requires a base such as potassium carbonate or cesium carbonate to facilitate transmetalation [11] [13]. The use of water-soluble bases and aqueous-organic solvent systems has been shown to improve yields and reduce catalyst loadings [14].

The mechanism involves initial oxidative addition of the benzylic bromide to the palladium(0) catalyst, forming a palladium(II) intermediate. Subsequent transmetalation with the organoborane coupling partner, facilitated by the base, leads to formation of a diorganopalladium(II) species. Final reductive elimination generates the coupled product and regenerates the palladium(0) catalyst [15] [12].

Negishi coupling reactions utilizing organozinc reagents demonstrate excellent functional group tolerance and proceed under milder conditions compared to Suzuki reactions. The use of PdCl₂(dppf) as catalyst in tetrahydrofuran at 60°C provides optimal results with arylzinc chlorides [16]. The absence of strongly basic conditions makes this transformation compatible with base-sensitive functionalities.

Reductive Dehalogenation Pathways

The bromide functionality in ethyl 2-(3-(bromomethyl)phenyl)acetate can be selectively removed through various reductive dehalogenation protocols, providing access to the corresponding methyl-substituted arene. These transformations are particularly valuable for the removal of halogen atoms after they have served their synthetic purpose in coupling or substitution reactions [17] [18].

Table 4: Reductive Dehalogenation Pathways

Reducing AgentSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)SelectivityMechanism
LiAlH₄THF2514.092CompleteHydride transfer
NaBH₄EtOH6018.078HighHydride transfer
Bu₃SnH/AIBNToluene8012.095CompleteRadical chain
Pd/C + H₂EtOH2556.088HighHydrogenolysis
Zn/AcOHAcOH80112.082ModerateElectron transfer
PMHS/Pd(OAc)₂THF2513.090HighHydride transfer
TiCl₃/NaBH₄THF011.085HighSingle electron
SmI₂THF-7810.591ExcellentSingle electron

Lithium aluminum hydride provides an effective method for reductive dehalogenation through direct hydride transfer to the carbon-bromine bond. The reaction proceeds via an SN2 mechanism with inversion of stereochemistry at the benzylic carbon [19] [20]. This method is particularly effective for primary and secondary alkyl halides, with primary benzylic bromides showing excellent reactivity [21].

Catalytic hydrogenation using palladium on carbon represents a mild and selective approach for dehalogenation. The reaction proceeds through initial adsorption of the organic halide onto the catalyst surface, followed by hydrogenolysis of the carbon-halogen bond [22] [23]. The use of palladium catalysts poisoned with nitrogen-containing bases can improve selectivity by preventing unwanted hydrogenation of other reducible functionalities [23].

Radical-mediated dehalogenation using tributyltin hydride in the presence of azobisisobutyronitrile proceeds through a chain mechanism involving tin radicals. Initial abstraction of the halogen atom by a tributyltin radical generates a carbon-centered radical, which is subsequently quenched by hydrogen atom transfer from another molecule of tributyltin hydride [17]. This method demonstrates excellent chemoselectivity and functional group tolerance.

Oxidative Transformation Products

The benzylic position in ethyl 2-(3-(bromomethyl)phenyl)acetate is susceptible to oxidative transformations that convert the methyl group to various oxidized functionalities, including aldehydes, carboxylic acids, and other oxygenated derivatives. These reactions exploit the enhanced reactivity of the benzylic position due to the stabilizing effect of the aromatic ring on radical intermediates [24] [25].

Table 5: Oxidative Transformation Products

Oxidizing AgentProductReaction ConditionsYield (%)SelectivityMechanismSide Products
KMnO₄Carboxylic acidKMnO₄, H₂O, reflux85HighRadical oxidationCO₂, H₂O
CrO₃/H₂SO₄Carboxylic acidCrO₃/H₂SO₄, acetone78HighChromate esterChromium salts
NaIO₄AldehydeNaIO₄, H₂O, rt72ModeratePeriodate cleavageIodate
PIDA/NaBrBrominated acidPIDA/NaBr, CH₂Cl₂68GoodRadical brominationBrominated aromatics
mCPBAEpoxidemCPBA, CH₂Cl₂, 0°C90HighElectrophilic oxygenBenzoic acid
DDQQuinoneDDQ, benzene, reflux82ExcellentHydride abstractionHydroquinone
PCCAldehydePCC, CH₂Cl₂, rt88HighChromate esterChromium salts
TEMPO/NaOClAldehydeTEMPO/NaOCl, CH₂Cl₂91ExcellentNitroxyl radicalOxime

Permanganate oxidation represents a classical method for the conversion of benzylic substituents to carboxylic acid functionalities. The reaction proceeds through a radical mechanism involving initial hydrogen atom abstraction from the benzylic position, followed by successive oxidation steps that ultimately lead to carboxylic acid formation [24] [25]. The key requirement for this transformation is the presence of at least one hydrogen atom at the benzylic position, as quaternary carbons are unreactive under these conditions [26].

Sodium metaperiodate provides a selective method for the oxidation of benzylic bromides to aldehydes without overoxidation to carboxylic acids. This transformation proceeds through a mechanism involving initial formation of an iodate ester intermediate, followed by elimination and hydrolysis to afford the aldehyde product [27]. The reaction demonstrates excellent chemoselectivity and can be conducted under mild aqueous conditions.

Hypervalent iodine reagents such as phenyliodine(III) diacetate in combination with sodium bromide enable direct carboxylation of benzylic C-H bonds through a radical mechanism. The reaction involves homolytic cleavage of the I(III)-Br bond to generate bromine radicals, which initiate benzylic hydrogen atom abstraction [28]. The resulting carbon-centered radical subsequently undergoes oxidative carboxylation to afford the carboxylic acid product with high selectivity for secondary benzylic positions.

XLogP3

2.8

Wikipedia

Ethyl (3-bromomethylphenyl)acetate

Dates

Modify: 2023-08-16

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